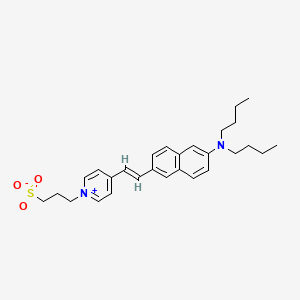

Di-4-ANEPPS

Description

Properties

IUPAC Name |

3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPJROQJVSPKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90134-00-2 | |

| Record name | 1-(3-Sulfonatopropyl)-4-(beta)(2-(di-n-butylamino)-6-naphthylvinyl)pyridinium betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090134002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Di-4-ANEPPS: An In-Depth Technical Guide for Cellular Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to Di-4-ANEPPS

This compound (Aminonaphthylethenylpyridinium) is a fluorescent, lipophilic dye belonging to the class of fast-response potentiometric probes. It is a powerful tool for the real-time, non-invasive monitoring of membrane potential changes in excitable cells, such as neurons and cardiomyocytes.[1][2][3] This dye is particularly valuable in applications requiring high temporal resolution to capture transient events like action potentials.[1][4]

The utility of this compound stems from its voltage-sensitive fluorescence, a property derived from its electrochromic nature.[5] In essence, the dye's fluorescence spectrum shifts in response to changes in the electric field across the cell membrane.[5][6] This allows for the optical measurement of membrane potential fluctuations, providing a dynamic readout of cellular electrical activity.

It is important to note that this compound is rapidly internalized by cells, making it most suitable for short-term experiments.[1][7][8] For longer-term studies, more hydrophobic analogs like Di-8-ANEPPS are recommended as they are better retained in the outer leaflet of the plasma membrane.[1][7][8]

Mechanism of Action: The Principle of Electrochromism

The voltage-sensing capability of this compound is based on an electrochromic mechanism, also known as the Stark effect.[1][5][6] This process involves a direct interaction between the dye's chromophore and the electric field of the cell membrane. The key to this mechanism lies in the intramolecular charge redistribution that occurs when the dye molecule absorbs a photon and transitions to an excited state.[5]

The this compound molecule is designed to orient itself within the plasma membrane with its chromophore aligned with the transmembrane electric field.[5] Changes in membrane potential alter this electric field, which in turn perturbs the energy levels of the dye's molecular orbitals.[6] This perturbation leads to a shift in the dye's excitation and emission spectra.[5] Specifically, depolarization causes a shift to shorter wavelengths (hypsochromic or blue shift), while hyperpolarization results in a shift to longer wavelengths (bathochromic or red shift).[6]

By monitoring the fluorescence intensity at two different wavelengths—one that decreases with depolarization and one that increases—ratiometric measurements can be performed. This technique provides a more robust and quantitative assessment of membrane potential, as it can correct for artifacts such as uneven dye loading, photobleaching, and cell movement.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~481 g/mol | [7][8] |

| Formula | C₂₈H₃₆N₂O₃S | [7][8] |

| Appearance | Orange-red solid | [7][8] |

| Solubility | DMSO, DMF, Ethanol | [7][8] |

Table 2: Spectral Properties of this compound

| Condition | Excitation Max (nm) | Emission Max (nm) | Reference |

| Methanol | 493 - 498 | 705 - 713 | [2][7][8] |

| Neuronal Membranes | ~475 | ~617 | [9] |

| Model Phospholipid Membranes | ~465 | ~635 |

Note: The spectral properties of this compound are highly dependent on the environment. In lipid environments, the spectra typically exhibit a blue shift compared to organic solvents.[2][7][8]

Table 3: Performance Characteristics of this compound

| Parameter | Value | Reference |

| Response Time | Millisecond range | [1][2][4] |

| Fluorescence Change | 2-10% per 100 mV | [1][2][4][10] |

| Recommended Working Concentration | 5-10 µM (starting point) | [2] |

Experimental Protocols

The following are generalized protocols for the use of this compound in cellular imaging. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Stock Solution Preparation

-

Reagent: this compound powder

-

Solvent: High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1-5 mg/mL.[11]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Cell Loading Protocol for Adherent Cells (e.g., Cardiomyocytes, Neurons)

-

Culture Medium: Prepare the appropriate culture medium for your cells.

-

Working Solution: Dilute the this compound stock solution into the culture medium to a final working concentration, typically in the range of 5-10 µM.[2] The exact concentration should be determined empirically. For some applications, the use of Pluronic F-127 can aid in dye loading.[2][10]

-

Incubation:

-

Replace the existing culture medium with the this compound-containing medium.

-

Incubate the cells for 10-20 minutes at room temperature or 37°C, protected from light.[11] The optimal incubation time will vary depending on the cell type.

-

-

Washing:

-

After incubation, gently wash the cells two to three times with dye-free medium or a suitable buffer (e.g., Tyrode's solution for cardiomyocytes) to remove any unbound dye.[11]

-

The cells are now ready for imaging.

-

Ratiometric Imaging Protocol

-

Microscopy Setup:

-

Use an epifluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and a light source capable of rapid wavelength switching or simultaneous dual-wavelength excitation/emission.

-

For ratiometric measurements of this compound, two common approaches are dual-excitation or dual-emission imaging.

-

-

Dual-Excitation Ratiometry:

-

Excite the dye at two wavelengths, typically around 440 nm and 530 nm.[9]

-

Collect the emission at a single wavelength band (e.g., >590 nm).

-

The ratio of the fluorescence intensities from the two excitation wavelengths is then calculated.

-

-

Dual-Emission Ratiometry:

-

Excite the dye at a single wavelength, for example, 470 ± 10 nm.[12]

-

Simultaneously collect the emitted fluorescence in two separate wavelength bands, for instance, 510-560 nm and 590-650 nm, using a dichroic mirror and appropriate emission filters.[12]

-

The ratio of the fluorescence intensities from these two emission channels provides the ratiometric signal.

-

-

Image Acquisition and Analysis:

-

Acquire images at a high frame rate (e.g., >100 Hz) to resolve fast electrical events. For very fast events, acquisition rates of 10 kHz have been used.[12][13]

-

The ratiometric signal (Ratio = F₁ / F₂) is calculated for each pixel or region of interest over time.

-

Changes in this ratio are proportional to changes in membrane potential.

-

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in basic and applied research:

-

Neuroscience:

-

Cardiovascular Research:

-

Optical mapping of action potential propagation in cardiac tissue and isolated hearts.[16]

-

Assessing the effects of drugs on cardiomyocyte action potential duration and morphology.[13][17]

-

High-throughput screening for cardiotoxicity of drug candidates using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[13][17]

-

-

Drug Development:

-

Preclinical safety assessment of compounds for potential pro-arrhythmic effects.[13]

-

Elucidating the mechanisms of action of ion channel-modulating drugs.

-

Functional screening of compounds that affect cellular excitability.

-

Concluding Remarks

This compound remains a cornerstone of optical membrane potential imaging due to its rapid response kinetics and well-characterized properties. This technical guide provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its effective implementation in a research or drug development setting. By understanding the principles and methodologies outlined herein, researchers can leverage the power of this compound to gain valuable insights into the intricate electrical dynamics of excitable cells.

References

- 1. How VSDs Work | Explore Voltage-Sensitive Dyes — Potentiometric Probes [potentiometricprobes.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Neuro | Explore Advanced Solutions — Potentiometric Probes [potentiometricprobes.com]

- 4. Item - Optically recording the cardiac action potential from isolated ventricular myocytes - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. Design and Use of Organic Voltage Sensitive Dyes | Radiology Key [radiologykey.com]

- 6. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. biotium.com [biotium.com]

- 9. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. academic.oup.com [academic.oup.com]

- 13. The Use of Ratiometric Fluorescence Measurements of the Voltage Sensitive Dye this compound to Examine Action Potential Characteristics and Drug Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes [pubmed.ncbi.nlm.nih.gov]

- 14. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Use of Voltage Sensitive Dye this compound and Video-Based Contractility Measurements to Assess Drug Effects on Excitation-Contraction Coupling in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of Di-4-ANEPPS in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the voltage-sensitive dye Di-4-ANEPPS (Aminonaphthylethenylpyridinium) and its application in cellular and membrane biology. This document details the dye's fluorescence characteristics, its sensitivity to membrane potential, and its utility in investigating lipid microdomains. Detailed experimental protocols and data are provided to facilitate the practical application of this powerful research tool.

Core Principles of this compound Fluorescence

This compound is a fast-responding potentiometric probe belonging to the styryl dye family. A key characteristic of this compound is that it is essentially non-fluorescent in aqueous solutions and only exhibits significant fluorescence upon binding to cell membranes.[1] Its spectral properties are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity is the basis for its use in measuring membrane potential and characterizing lipid environments.

The primary mechanism underlying its voltage sensitivity is electrochromism.[2] Changes in the electrical potential across the membrane cause a shift in the electronic structure of the dye's chromophore. This intramolecular charge transfer results in a shift in the excitation and emission spectra of the membrane-bound dye.[3][4]

Spectral Properties of this compound

The excitation and emission maxima of this compound are highly dependent on the solvent polarity and the lipid composition of the membrane. Generally, the spectra are blue-shifted when the dye moves from a polar organic solvent to the less polar environment of a lipid bilayer.[1]

Table 1: Spectral Characteristics of this compound in Various Environments

| Environment | Excitation Maxima (λex) | Emission Maxima (λem) | Reference(s) |

| Methanol | 493 nm, 496 nm | 708 nm, 705 nm | [1][5] |

| Ethanol | 500 nm | 725 nm | [6] |

| Neuronal Membranes | ~475 nm | ~617 nm | [7] |

| Model Phospholipid Membranes | 465 nm | 635 nm | [3] |

| Multilamellar Lipid Vesicles (MLVs) | 470 nm | 620 nm | [6] |

Measurement of Membrane Potential

This compound is widely used to measure transient, millisecond-scale changes in membrane potential in excitable cells like neurons and cardiomyocytes.[1] The change in fluorescence intensity is approximately 2-10% per 100 mV change in membrane potential.[1]

Ratiometric Imaging of Membrane Potential

A powerful feature of this compound is the potential-dependent shift in its excitation spectrum, which allows for ratiometric measurements to quantify membrane potential.[1] During hyperpolarization, the fluorescence intensity decreases when excited around 440 nm and increases when excited around 530 nm.[7] By taking the ratio of the fluorescence intensities at two different emission wavelengths while exciting at a single wavelength (or the ratio of intensities from two excitation wavelengths), a more robust and quantitative measurement of membrane potential can be obtained, which also helps to correct for artifacts such as dye bleaching or changes in cell volume.

Table 2: Voltage Sensitivity of this compound

| Parameter | Value | Reference(s) |

| Fluorescence Change | 2-10% per 100 mV | [1] |

| Response Time | Millisecond range | [1] |

Experimental Protocol for Membrane Potential Measurement

1. Dye Stock Solution Preparation:

-

Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mg/mL.[2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

2. Cell Staining:

-

For cultured cells, dilute the this compound stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final working concentration of 5-10 µM.[1]

-

The addition of Pluronic® F-127 (at a final concentration of 0.02-0.05%) to the staining solution can aid in dye solubilization and prevent aggregation.[1][8]

-

Incubate the cells with the staining solution for 10-30 minutes at room temperature or 37°C, protected from light. It is important to note that this compound is rapidly internalized by cells, making it best suited for short-term experiments.[1][7]

3. Imaging:

-

After incubation, wash the cells with fresh, dye-free buffer to remove any unbound dye.

-

For ratiometric imaging, acquire fluorescence images at two different emission wavelengths (e.g., 540 ± 6 nm and >610 nm) with excitation typically around 488 nm.[7]

-

Alternatively, for excitation ratiometry, excite the sample at two wavelengths (e.g., 440 nm and 530 nm) and collect the emission at a single wavelength.[7]

-

Acquire images at a high frame rate to capture rapid changes in membrane potential.

4. Data Analysis:

-

Calculate the ratio of the fluorescence intensities from the two channels for each pixel or region of interest.

-

Changes in this ratio over time reflect changes in membrane potential.

5. Calibration (Optional):

-

To calibrate the fluorescence ratio to an absolute membrane potential (in mV), cells can be treated with the potassium ionophore valinomycin (B1682140) in solutions with varying known concentrations of potassium to clamp the membrane potential at different levels according to the Nernst equation.[8]

Experimental workflow for membrane potential measurement.

Probing Lipid Microdomains (Rafts)

This compound can also be used to investigate the organization of lipids in the cell membrane, specifically to distinguish between liquid-ordered (Lo, "raft") and liquid-disordered (Ld, "non-raft") phases. The dye's fluorescence emission spectrum is sensitive to the lipid packing and hydration of the membrane.

In more ordered lipid environments (Lo phase), the emission spectrum of the related dye di-4-ANEPPDHQ is blue-shifted by approximately 60 nm compared to its emission in a disordered environment (Ld phase).[9] This allows for the visualization and quantification of lipid domains.

Ratiometric Imaging of Lipid Rafts

Similar to membrane potential measurements, ratiometric imaging can be used to map lipid order. By calculating a "Generalized Polarization" (GP) value from the intensities in two emission channels (one corresponding to the ordered phase and one to the disordered phase), a quantitative measure of membrane lipid packing can be obtained.

For the related probe di-4-ANEPPDHQ, which exhibits similar spectral properties, the following channels are often used:

-

Excitation: 488 nm

-

Emission Channel 1 (Ordered): 500-580 nm

-

Emission Channel 2 (Disordered): 620-750 nm[10]

The GP value is then calculated as: GP = (Iordered - Idisordered) / (Iordered + Idisordered)

Higher GP values indicate a more ordered membrane environment.

Experimental Protocol for Lipid Raft Imaging

The protocol for cell staining is similar to that for membrane potential measurements. The key difference lies in the imaging and analysis steps.

1. Cell Staining:

-

Follow the staining protocol outlined in section 3.2.

2. Imaging:

-

Excite the sample at 488 nm.

-

Simultaneously or sequentially acquire images in two emission channels: one for the liquid-ordered phase (e.g., 500-580 nm) and one for the liquid-disordered phase (e.g., 620-750 nm).[10]

3. Data Analysis:

-

For each pixel, calculate the GP value using the formula above.

-

Generate a GP map of the cell, where the pixel intensity or color corresponds to the GP value, providing a visual representation of membrane lipid order.

Differential partitioning and emission of this compound in lipid rafts.

Mechanism of Voltage Sensitivity: Electrochromism

The voltage sensitivity of this compound is attributed to an electrochromic mechanism, also known as a molecular Stark effect.[11] The dye molecule has an asymmetric charge distribution in its ground state. Upon excitation with light, there is a significant shift of electron density within the chromophore. The membrane potential, which is an electric field across the membrane, interacts with the dipole moment of the dye molecule. This interaction alters the energy levels of the ground and excited states, leading to a shift in the absorption and emission spectra.

Mechanism of this compound voltage sensitivity.

Conclusion

This compound is a versatile and powerful fluorescent probe for investigating the biophysical properties of cell membranes. Its fast response time and sensitivity to the electric field make it an invaluable tool for studying dynamic changes in membrane potential in excitable cells. Furthermore, its solvatochromic properties provide a means to explore the organization and dynamics of lipid microdomains. By understanding the principles of its spectral properties and employing appropriate experimental protocols, researchers can leverage this compound to gain critical insights into a wide range of cellular processes.

References

- 1. This compound, индикатор потенциала | CAS#:90134-00-2 [ru.lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. Di 4 ANEPPS | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. biotium.com [biotium.com]

- 6. This compound - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]

- 7. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Assessment of membrane lipid state at the natural killer cell immunological synapse [protocols.io]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Principle of Electrochromism in Voltage-Sensitive Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of electrochromism in voltage-sensitive dyes (VSDs), their mechanisms of action, quantitative performance metrics, and detailed experimental protocols for their application in monitoring membrane potential dynamics.

Core Principles of Voltage-Sensitive Dyes

Voltage-sensitive dyes are fluorescent probes that report changes in membrane potential as alterations in their optical properties.[1] These dyes are invaluable tools in neuroscience, cardiology, and drug discovery for monitoring electrical activity in excitable cells with high spatial and temporal resolution.[2] VSDs can be broadly categorized into two main classes based on their response kinetics and underlying mechanisms: "fast" dyes and "slow" dyes.

Fast-Response Dyes (Electrochromic and PeT-based): These dyes exhibit rapid (microsecond to millisecond) changes in their fluorescence in direct response to alterations in the transmembrane electric field.[1] Their fast kinetics make them suitable for detecting individual action potentials.[3]

Slow-Response Dyes: These dyes, which include cationic carbocyanines and rhodamines, respond to voltage changes over milliseconds to seconds.[1] Their mechanism involves a voltage-dependent redistribution within the cell membrane, leading to a change in fluorescence.[1] While they can exhibit large fluorescence changes, their slow response time makes them unsuitable for tracking rapid neuronal firing.[3]

This guide focuses on the principles of "fast" voltage-sensitive dyes, which primarily operate through two distinct electrochromic mechanisms: the molecular Stark effect and Photo-induced Electron Transfer (PeT).

Mechanisms of Action in Fast-Response Voltage-Sensitive Dyes

The Molecular Stark Effect

The primary mechanism for a large class of "fast" VSDs, such as the widely used ANEP and RH dyes, is the molecular Stark effect.[4] This phenomenon describes the change in the spectral properties of a molecule due to the influence of an external electric field.[4]

In the context of VSDs, the dye molecules are amphiphilic, allowing them to insert into the cell membrane with a specific orientation.[1] The dye's chromophore, the part of the molecule responsible for its color, possesses a significant dipole moment that changes upon excitation with light. The strong electric field across the cell membrane interacts with this dipole moment, altering the energy levels of the dye's ground and excited states.[1]

A change in membrane potential modifies the strength of this electric field, causing a shift in the dye's absorption and emission spectra.[1] This spectral shift is typically small but can be detected as a change in fluorescence intensity when excited at the edges of the absorption spectrum.[4]

dot

Caption: Mechanism of the Molecular Stark Effect in Voltage-Sensitive Dyes.

Photo-induced Electron Transfer (PeT)

A more recent class of "fast" VSDs, known as VoltageFluors (e.g., BeRST 1), operates on the principle of Photo-induced Electron Transfer (PeT).[3] These dyes consist of a fluorophore, a "molecular wire" that spans the membrane, and an electron-donating or -withdrawing group.

In the resting state (polarized membrane), the transmembrane potential facilitates the transfer of an electron from the donor to the excited fluorophore, a process that quenches fluorescence.[5] When the membrane depolarizes, the change in the electric field inhibits this electron transfer, leading to an increase in fluorescence intensity.[5] This mechanism allows for a more direct and often larger change in fluorescence compared to the spectral shifts of Stark-effect dyes.

dot

Caption: Mechanism of Photo-induced Electron Transfer in Voltage-Sensitive Dyes.

Quantitative Data Presentation

The selection of a VSD for a particular application depends on several key performance metrics. The following tables summarize the quantitative data for some commonly used fast-response voltage-sensitive dyes.

| Dye Name | Mechanism | Sensitivity (% ΔF/F per 100 mV) | Response Time | Excitation (nm) | Emission (nm) | Key Characteristics |

| di-4-ANEPPS | Stark Effect | 2-10%[6] | Milliseconds[6] | ~475 (in membrane)[7] | ~617 (in membrane)[7] | Widely used, good for ratiometric imaging, but can be rapidly internalized by cells.[7] |

| RH795 | Stark Effect | Variable, often lower than this compound[8] | Milliseconds | ~530 | ~712 | Slower photobleaching and less phototoxicity compared to this compound, making it suitable for longer experiments.[9] |

| RH414 | Stark Effect | Variable | Milliseconds | ~532 | ~716 | Used for in vivo imaging in various preparations. |

| ANNINE-6plus | Stark Effect | ~30% (1-photon), >50% (2-photon)[10] | Nanoseconds[1] | ~488 (1-photon), ~1060 (2-photon) | >570 | High sensitivity and extremely fast response time.[1][10] |

| BeRST 1 | PeT | ~24%[3] | Sub-millisecond | ~658 | ~683 | High photostability and excellent signal-to-noise ratio.[3][5] |

Experimental Protocols

The successful application of VSDs requires careful attention to experimental procedures, from cell preparation to data analysis. Below are detailed methodologies for key experiments.

Protocol 1: Staining and Imaging of Cultured Neurons with VSDs

This protocol outlines the general steps for staining cultured neurons with a fast-response VSD and subsequent fluorescence imaging.

Materials:

-

Cultured neurons on coverslips

-

Voltage-sensitive dye stock solution (e.g., in DMSO)

-

Extracellular recording solution (e.g., Tyrode's solution)

-

Fluorescence microscope with a high-speed camera (sCMOS or EMCCD)

-

Light source (e.g., LED, Xenon arc lamp)

-

Appropriate filter sets for the chosen VSD

-

Image acquisition and analysis software

Procedure:

-

Prepare Dye Solution: Dilute the VSD stock solution in the extracellular recording solution to the final working concentration (typically in the low micromolar range).

-

Cell Loading: Replace the culture medium with the dye-containing solution and incubate the cells for a specified duration (e.g., 20-30 minutes) at room temperature or 37°C, protected from light.

-

Washing: Gently wash the cells with fresh extracellular solution to remove excess dye.

-

Imaging Setup:

-

Mount the coverslip with the stained cells onto the microscope stage.

-

Select the appropriate filter cube for the VSD.

-

Focus on the cells of interest.

-

-

Image Acquisition:

-

Acquire a baseline fluorescence image.

-

Stimulate the neurons (e.g., electrically or with a chemical agonist) to evoke changes in membrane potential.

-

Record a time-series of fluorescence images at a high frame rate (e.g., 100-500 Hz) during the stimulation period.

-

-

Data Analysis:

-

Correct for photobleaching by fitting an exponential decay to the fluorescence trace and normalizing the data.

-

Perform background subtraction to reduce noise.

-

Select regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

-

Calculate the change in fluorescence over time (ΔF/F) for each ROI.

-

dot

Caption: Experimental Workflow for VSD Imaging in Cultured Neurons.

Protocol 2: Simultaneous Patch-Clamp Electrophysiology and VSD Imaging

This protocol allows for the direct correlation of VSD fluorescence signals with actual membrane potential changes measured by patch-clamp.[11]

Materials:

-

All materials from Protocol 1

-

Patch-clamp rig with amplifier and data acquisition system

-

Micropipettes

-

Intracellular solution

Procedure:

-

Prepare and Stain Cells: Follow steps 1-3 from Protocol 1.

-

Establish Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp recording from a stained neuron.[12]

-

Switch to current-clamp mode to record membrane potential.

-

-

Simultaneous Recording:

-

Position the patched cell in the field of view of the microscope.

-

Simultaneously initiate image acquisition and electrophysiological recording.

-

Elicit action potentials or other membrane potential changes through current injection via the patch pipette.

-

-

Data Analysis:

-

Analyze the VSD imaging data as described in Protocol 1.

-

Correlate the ΔF/F signal with the corresponding voltage trace from the patch-clamp recording to calibrate the optical signal.

-

dot

References

- 1. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 2. VSD Research Application Overview | Explore Electric Signaling — Potentiometric Probes [potentiometricprobes.com]

- 3. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]

- 5. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]

- 9. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scimedia.com [scimedia.com]

- 11. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

A Technical Guide to Measuring Membrane Potential Changes with Di-4-ANEPPS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-4-ANEPPS, a fast-responding fluorescent dye widely used for measuring changes in membrane potential. This document details the dye's mechanism of action, photophysical properties, and applications, with a focus on providing practical experimental protocols and quantitative data for researchers in neuroscience, cardiology, and drug development.

Core Principles of this compound

This compound (Aminonaphthylethenylpyridinium) is a lipophilic, zwitterionic styryl dye that exhibits a rapid change in its fluorescence properties in response to alterations in the electrical potential across a cell membrane.[1] This voltage sensitivity arises from an electrochromic mechanism, where the dye's electronic structure is perturbed by the transmembrane electric field, leading to a shift in its excitation and emission spectra.[2] Unlike slower, ion-concentrating dyes, this compound provides a direct and fast readout of membrane potential, enabling the detection of transient events such as action potentials in excitable cells.[1][3]

The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon binding to the plasma membrane.[4] Changes in membrane potential cause a shift in the dye's excitation spectrum.[5] Depolarization of the membrane typically causes a blue shift in the excitation spectrum, while hyperpolarization results in a red shift.[3][4] This spectral shift allows for ratiometric measurements, which provide a robust method for quantifying membrane potential changes, independent of dye concentration and other artifacts.[6]

Quantitative Data

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data for this dye.

Table 1: Spectral Properties of this compound

| Solvent/Environment | Excitation Maximum (λex) | Emission Maximum (λem) |

| Methanol | ~493-498 nm[1][4] | ~705-713 nm[1][7] |

| Model Phospholipid Membranes | ~465 nm | ~635 nm |

| Neuronal Membranes | ~475 nm[3][4] | ~617 nm[3][4] |

Table 2: Performance Characteristics of this compound

| Parameter | Value | Notes |

| Voltage Sensitivity | ~2-10% change in fluorescence intensity per 100 mV[1] | This is a general range and can vary with the specific cell type and imaging conditions. |

| Temporal Resolution | Millisecond range[1][3] | Capable of detecting rapid action potentials. |

| Recommended Working Concentration | 5-10 µM[1] | The optimal concentration should be determined experimentally for each cell type. |

Experimental Protocols

Dye Loading

A common method for loading this compound into cells is through direct addition to the culture medium.

Protocol for Staining Cultured Cells:

-

Prepare a Stock Solution: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol (B145695) to a stock concentration of 1-10 mM.

-

Prepare the Staining Solution: Dilute the stock solution in a physiological buffer (e.g., HBSS or culture medium) to a final working concentration of 5-10 µM.[1] To aid in dye dispersal and prevent aggregation, Pluronic® F-127 can be added to the staining solution at a final concentration of 0.02-0.1%.[1]

-

Cell Staining: Replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Wash: After incubation, gently wash the cells two to three times with fresh, pre-warmed physiological buffer to remove any unbound dye.

-

Imaging: The cells are now ready for imaging. It is recommended to perform imaging within a short timeframe after staining, as this compound can be internalized by cells over time.[1][3]

Ratiometric Imaging

Ratiometric imaging is the preferred method for quantifying membrane potential changes with this compound as it minimizes the effects of uneven dye loading, photobleaching, and motion artifacts.[6] This can be achieved through either excitation or emission ratiometry.

Excitation Ratiometry Protocol:

-

Excitation Wavelengths: Excite the stained cells sequentially with two different wavelengths, one on each side of the isosbestic point of the excitation spectrum (the wavelength at which fluorescence intensity does not change with membrane potential). For this compound, typical excitation wavelengths are around 440 nm and 530 nm.[3][4]

-

Emission Collection: Collect the emitted fluorescence at a single wavelength band, typically above 610 nm.[4]

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths for each time point. This ratio is then correlated with the membrane potential.

Emission Ratiometry Protocol:

-

Excitation Wavelength: Excite the stained cells with a single wavelength, typically around 488 nm.[4]

-

Emission Collection: Simultaneously collect the emitted fluorescence in two separate wavelength bands. For example, a "green" channel (e.g., 540 ± 6 nm) and a "red" channel (>610 nm).[4]

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities from the two emission channels for each time point.

Signaling Pathways and Experimental Workflows

Neuronal Action Potential

This compound is a powerful tool for visualizing the propagation of action potentials in neurons. The following diagram illustrates the basic signaling pathway of a neuronal action potential and where this compound measurements are applied.

Caption: Neuronal action potential signaling pathway and this compound measurement point.

Cardiac Action Potential

Similarly, this compound is extensively used in cardiac research to study the electrophysiology of cardiomyocytes and the effects of drugs on cardiac function.

Caption: Cardiac action potential phases and their monitoring with this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for using this compound to measure membrane potential changes.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Approach to Dual Excitation Ratiometric Optical Mapping of Cardiac Action Potentials with this compound using Pulsed LED Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

ANEP Series Voltage-Sensitive Dyes: An In-depth Technical Guide

This guide provides a comprehensive overview of the ANEP series of voltage-sensitive dyes, tailored for researchers, scientists, and professionals in drug development. It delves into the core features, experimental protocols, and data interpretation associated with these powerful tools for monitoring membrane potential dynamics.

Core Features of ANEP Series Dyes

The ANEP (Amino-Naphthyl-Ethenyl-Pyridinium) series of dyes are fast-response fluorescent probes that detect changes in membrane potential with high temporal resolution. Their mechanism of action is based on electrochromism, where a change in the surrounding electric field alters the dye's electronic structure, leading to a shift in its fluorescence excitation and emission spectra.[1][2][3] This property allows for the real-time monitoring of electrical activity in excitable cells like neurons and cardiomyocytes.[1][2][4]

Key features include:

-

Fast Response: ANEP dyes can detect transient membrane potential changes on the millisecond timescale, making them ideal for studying action potentials and other rapid electrical events.[1][5]

-

Voltage-Dependent Spectral Shift: Changes in membrane potential cause a predictable shift in the excitation and emission spectra of the dyes.[1][2][6] This enables ratiometric imaging, a technique that minimizes artifacts from uneven dye loading or photobleaching by taking the ratio of fluorescence intensities at two different wavelengths.[5][7][8]

-

Membrane Staining: These lipophilic dyes readily incorporate into the plasma membrane of cells.[9][10]

-

High Sensitivity: They exhibit a fluorescence change of approximately 2-10% per 100 mV change in membrane potential.[9][10][11]

This guide focuses on three prominent members of the ANEP series: di-4-ANEPPS, di-8-ANEPPS, and di-2-ANEPEQ (JPW1114).

Comparative Data of Key ANEP Dyes

| Feature | This compound | di-8-ANEPPS | di-2-ANEPEQ (JPW1114) |

| Molecular Weight | 481 g/mol [12] | 592.9 g/mol [13] | 549.40 g/mol [14] |

| Excitation (MeOH) | ~496 nm[12] | ~498 nm | ~530 nm[15] |

| Emission (MeOH) | ~705 nm[12] | ~713 nm | ~720 nm[15] |

| Excitation (Membrane) | ~475 nm[8] | ~467 nm[13] | ~477.5 nm (MLVs)[14] |

| Emission (Membrane) | ~617 nm[8] | ~631 nm[13][16] | ~624 nm (MLVs)[14] |

| Key Characteristics | Rapidly internalized, suitable for short-term experiments.[10][12] | More lipophilic and better retained in the outer membrane leaflet, suitable for long-term studies. More photostable and less phototoxic than this compound.[8][9][17] | Highly water-soluble, typically introduced via microinjection.[15] |

Mechanism of Action: Electrochromism

The voltage-sensing mechanism of ANEP dyes is rooted in the principle of electrochromism. The dye molecule possesses a chromophore with a permanent dipole moment. When embedded in the cell membrane, this chromophore aligns itself with the transmembrane electric field. A change in membrane potential alters the strength of this electric field, which in turn perturbs the electronic ground and excited states of the chromophore. This perturbation results in a shift of the dye's excitation and emission spectra.

Experimental Protocols

This compound and di-8-ANEPPS Cell Loading Protocol

This protocol is a general guideline for staining cultured cells with this compound or di-8-ANEPPS.

Materials:

-

This compound or di-8-ANEPPS

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Extracellular solution or culture medium

Procedure:

-

Prepare Stock Solution:

-

Prepare Loading Solution:

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the loading solution to the cells.

-

Incubate for 10-30 minutes at room temperature or 37°C, protected from light. Incubation at lower temperatures (4°C) can reduce dye internalization.[12]

-

For this compound, shorter incubation times are recommended due to its rapid internalization.[12]

-

-

Wash:

-

Gently wash the cells 2-3 times with the dye-free extracellular solution to remove excess dye.

-

-

Imaging:

-

Proceed with imaging immediately.

-

di-2-ANEPEQ (JPW1114) Microinjection Protocol

Due to its high water solubility, di-2-ANEPEQ is typically introduced into cells via microinjection.

Materials:

-

di-2-ANEPEQ (JPW1114)

-

Intracellular solution or sterile water

-

Microinjection apparatus

Procedure:

-

Prepare Injection Solution:

-

Dissolve di-2-ANEPEQ in the desired intracellular solution or sterile water to a concentration of approximately 1-5 mM.

-

-

Load Microelectrode:

-

Backfill a sharp microelectrode with the injection solution.

-

-

Microinjection:

-

Carefully impale the target cell with the microelectrode.

-

Inject the dye into the cell using pressure pulses.

-

-

Diffusion:

-

Allow time for the dye to diffuse throughout the cell.

-

-

Imaging:

-

Proceed with imaging.

-

Ratiometric Imaging Protocol

Ratiometric imaging improves the accuracy of membrane potential measurements by correcting for variations in dye concentration and illumination intensity.

Procedure:

-

Excitation:

-

Excite the dye at two different wavelengths, typically one shorter and one longer than the isosbestic point (the wavelength where fluorescence intensity does not change with voltage). For this compound and di-8-ANEPPS, excitation wavelengths around 440 nm and 530 nm are commonly used.[8]

-

-

Emission:

-

Collect the fluorescence emission at a single wavelength band (e.g., >610 nm).

-

-

Ratio Calculation:

-

Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (F440 / F530).

-

Changes in this ratio are proportional to changes in membrane potential.

-

Data Analysis

The analysis of fluorescence data from ANEP dyes typically involves the following steps:

-

Background Subtraction: Subtract the background fluorescence from the raw fluorescence signal.

-

Calculation of Relative Fluorescence Change (ΔF/F):

-

ΔF/F = (F - F0) / F0

-

Where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

-

-

Signal Averaging: For repetitive events, signal averaging can be used to improve the signal-to-noise ratio.

-

Correlation with Electrophysiology: When possible, simultaneous electrophysiological recordings should be performed to calibrate the fluorescence signal to absolute membrane potential values.

Applications in Research and Drug Development

ANEP series dyes are invaluable tools in various research areas:

-

Neuroscience: Studying action potential propagation, synaptic integration, and neuronal network activity.[1]

-

Cardiology: Investigating cardiac electrophysiology, arrhythmias, and the effects of cardiotoxic drugs.[4]

-

Drug Screening: High-throughput screening of compounds that modulate ion channel activity and membrane potential.

Limitations

Despite their advantages, ANEP dyes have some limitations:

-

Small Signal Changes: The fluorescence changes can be small, requiring sensitive imaging equipment.[11][18]

-

Phototoxicity and Photobleaching: Prolonged exposure to excitation light can lead to phototoxicity and photobleaching.[17]

-

Internalization: Some dyes, like this compound, can be rapidly internalized by cells, limiting their use in long-term experiments.[8][12]

By understanding the core features, experimental considerations, and limitations of ANEP series voltage-sensitive dyes, researchers can effectively utilize these powerful probes to gain critical insights into the dynamic electrical behavior of cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Use of Ratiometric Fluorescence Measurements of the Voltage Sensitive Dye this compound to Examine Action Potential Characteristics and Drug Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di-8-ANEPPS Staining [bio-protocol.org]

- 11. www-sop.inria.fr [www-sop.inria.fr]

- 12. Measuring the Induced Membrane Voltage with Di-8-ANEPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. youtube.com [youtube.com]

- 15. The voltage-sensitive dye this compound slows conduction velocity in isolated guinea pig hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. imperial.ac.uk [imperial.ac.uk]

- 18. What are the limitations of using ANEP dyes in membrane potential activity analysis? | AAT Bioquest [aatbio.com]

Di-4-ANEPPS: A Technical Guide to a Key Voltage-Sensitive Dye

Introduction: Di-4-ANEPPS (4-(2-(6-(Dibutylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)pyridinium, inner salt) is a fluorescent dye extensively utilized in cellular and tissue-level electrophysiology. As a member of the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of voltage-sensitive dyes, it has become an invaluable tool for researchers in neuroscience, cardiology, and drug discovery. This technical guide provides an in-depth overview of the chemical structure, photophysical properties, mechanism of action, and experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a zwitterionic molecule characterized by a dibutylamino-substituted naphthalene (B1677914) chromophore linked to a pyridinium (B92312) moiety via an ethenyl bridge.[1] The presence of a sulfopropyl group on the pyridinium ring contributes to its solubility characteristics.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 4-[2-[6-(dibutylamino)-2-naphthalenyl]ethenyl]-1-(3-sulfopropyl)-pyridinium, inner salt |

| CAS Number | 90134-00-2 |

| Molecular Formula | C28H36N2O3S |

| Molecular Weight | 480.67 g/mol |

| Appearance | Orange-red solid |

| Solubility | Soluble in DMSO, DMF, and ethanol.[2] |

Photophysical Properties

The fluorescence of this compound is highly sensitive to its environment, a key characteristic for its function as a voltage sensor. It is essentially non-fluorescent in aqueous solutions and becomes strongly fluorescent upon binding to cell membranes.[1][3] The spectral properties are dependent on the surrounding lipid environment.[4]

Table 2: Photophysical Properties of this compound

| Property | Value | Environment |

| Absorption Maximum (λabs) | ~498 nm | Methanol[3] |

| ~467 nm | Phospholipid Vesicles[1] | |

| ~475 nm | Neuronal Membranes[1] | |

| 502 nm | General | |

| Emission Maximum (λem) | ~713 nm | Methanol[1] |

| ~631 nm | Phospholipid Vesicles[1] | |

| ~617 nm | Neuronal Membranes[1] | |

| 703 nm | General | |

| Molar Extinction Coefficient (ε) | ~36,000 cm⁻¹M⁻¹ | Methanol[3] |

| Voltage Sensitivity | ~10% change in fluorescence intensity per 100 mV change in membrane potential[1] | Variety of tissue, cell, and model membrane systems[1] |

Mechanism of Voltage Sensing

This compound functions as a "fast-response" probe, meaning it can detect transient, millisecond-scale changes in membrane potential.[5] Its voltage-sensing mechanism is based on an electrochromic shift, also known as a Stark shift.[6] When the dye is bound to the plasma membrane, changes in the transmembrane electrical field cause a redistribution of electrons within the chromophore. This intramolecular charge transfer results in a shift in the dye's electronic energy levels, leading to a corresponding shift in its absorption and emission spectra.[6]

Depolarization of the membrane typically causes a blue shift in the excitation spectrum. This spectral shift allows for ratiometric measurements of membrane potential, which minimizes artifacts from dye bleaching or motion.[1]

Below is a diagram illustrating the mechanism of voltage sensing.

Caption: Mechanism of this compound voltage sensing.

Experimental Protocols

The following sections provide generalized protocols for using this compound. Specific parameters may need to be optimized for different cell types and experimental setups.

Stock Solution Preparation

-

Prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of 1-10 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Staining Protocol

The following is a general workflow for staining cells with this compound.

Caption: General experimental workflow for this compound staining.

Detailed Steps:

-

Prepare Loading Solution: Dilute the this compound stock solution in a suitable buffer (e.g., Tyrode's solution, Krebs-Henseleit buffer) to a final working concentration, typically in the range of 5-10 µM.[5] For some cell types, the addition of Pluronic® F-127 (0.02-0.05%) can aid in dye loading.[3]

-

Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.

-

Staining: Remove the culture medium and replace it with the this compound loading solution.

-

Incubation: Incubate the cells for 5-20 minutes at room temperature or 37°C, protected from light.[7] Incubation time should be optimized to achieve sufficient membrane staining while minimizing dye internalization.[1]

-

Washing: After incubation, wash the cells 2-3 times with a dye-free buffer to remove excess dye.

-

Imaging: The cells are now ready for fluorescence imaging. It is recommended to perform imaging shortly after staining as this compound can be internalized by cells over time.[1][5]

Fluorescence Microscopy and Ratiometric Imaging

Ratiometric imaging is a common technique used with this compound to accurately measure changes in membrane potential.[1]

Instrumentation:

-

An epifluorescence microscope equipped with a light source (e.g., xenon arc lamp, LED), appropriate filter sets, and a sensitive camera (e.g., sCMOS, EMCCD).

-

For ratiometric excitation, two excitation filters are used. A common setup involves excitation at ~440 nm and ~530 nm.[1]

-

For ratiometric emission, a single excitation wavelength is used, and the emission is split into two channels using a dichroic mirror and two emission filters (e.g., 540/30 nm and 620 nm long-pass).[8]

Data Acquisition:

-

Acquire images at both excitation or emission wavelengths.

-

The acquisition speed should be sufficient to resolve the physiological event of interest (e.g., action potentials). For cardiac action potentials, an acquisition rate of 1-10 kHz is often used.[8][9]

Data Analysis:

-

Background Subtraction: Subtract the background fluorescence from each image.

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities from the two channels (e.g., F440/F530 for excitation ratioing, or F540/F620 for emission ratioing) for each pixel or region of interest.

-

Calibration (Optional): To convert the fluorescence ratio to an absolute membrane potential value, a calibration curve can be generated using techniques such as patch-clamp electrophysiology or by using ionophores to set the membrane potential to known values.[10]

Applications

This compound has been instrumental in a wide range of applications, including:

-

Neuroscience: Monitoring action potentials and synaptic activity in neurons.

-

Cardiology: Studying cardiac action potential propagation, arrhythmias, and the effects of cardioactive drugs on cardiomyocytes.[9][11]

-

Drug Discovery and Toxicology: High-throughput screening of compounds for their effects on ion channels and membrane potential.[9]

Limitations and Considerations

-

Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound can be susceptible to phototoxicity and photobleaching, especially with high illumination intensity or prolonged exposure.[11] Careful optimization of illumination and acquisition parameters is crucial.

-

Dye Internalization: this compound can be internalized by cells over time, which can lead to an increase in background fluorescence and a decrease in the signal from the plasma membrane.[1] Experiments are typically performed shortly after staining.

-

Pharmacological Effects: At higher concentrations, this compound has been reported to have pharmacological effects, such as slowing of cardiac conduction velocity.[11] It is important to use the lowest effective concentration of the dye.

-

Environmental Sensitivity: The spectral properties of this compound are sensitive to the lipid composition of the membrane, which can influence the results.[4]

Conclusion

This compound remains a powerful and widely used tool for the optical measurement of membrane potential. Its fast response time and suitability for ratiometric imaging make it an excellent choice for studying dynamic electrical events in a variety of biological systems. By understanding its chemical and photophysical properties, and by carefully optimizing experimental protocols, researchers can effectively leverage this compound to gain valuable insights into cellular and tissue electrophysiology.

References

- 1. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bio-techne.com [bio-techne.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. The Use of Ratiometric Fluorescence Measurements of the Voltage Sensitive Dye this compound to Examine Action Potential Characteristics and Drug Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of this compound with nano-black lipid membranes - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. The voltage-sensitive dye this compound slows conduction velocity in isolated guinea pig hearts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Di-4-ANEPPS Staining in Cultured Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-4-ANEPPS (Aminonaphthylethenylpyridinium) is a fast-response, voltage-sensitive fluorescent dye widely used in neuroscience research to measure changes in plasma membrane potential in excitable cells like neurons.[1][2] As a lipophilic styryl dye, it partitions into the outer leaflet of the cell membrane and exhibits a rapid change in its fluorescence emission in response to electrical potential fluctuations.[2] This property allows for the real-time optical monitoring of neuronal activity, including action potentials and synaptic events, with millisecond temporal resolution.[2][3]

The mechanism of this compound is based on electrochromism, where the dye's electronic structure is altered by the local electric field.[4] This results in a shift in its fluorescence excitation and emission spectra.[4] Specifically, membrane depolarization leads to a blue shift in the emission spectrum, while hyperpolarization causes a red shift.[5] These spectral shifts can be quantified using ratiometric imaging techniques to provide a sensitive measure of membrane potential changes, with a reported fluorescence intensity change of approximately 10% per 100 mV.[3][6]

This document provides a detailed protocol for staining cultured neurons with this compound, along with key technical considerations and data presentation guidelines for researchers in academic and drug development settings.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cultured neurons.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (Methanol) | ~493 | Spectral properties are solvent-dependent.[2] |

| Emission Maximum (Methanol) | ~708 | Spectral properties are solvent-dependent.[2] |

| Excitation Maximum (Bound to Neuronal Membranes) | ~475 | The dye is essentially non-fluorescent in aqueous solutions.[3] |

| Emission Maximum (Bound to Neuronal Membranes) | ~617 | The fluorescence properties are highly dependent on the membrane environment.[3] |

| Ratiometric Excitation 1 (Hyperpolarization) | ~440 | Hyperpolarization leads to a decrease in fluorescence at this excitation wavelength.[3] |

| Ratiometric Excitation 2 (Hyperpolarization) | ~530 | Hyperpolarization leads to an increase in fluorescence at this excitation wavelength.[3] |

Table 2: Recommended Staining Parameters for Cultured Neurons

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh or store aliquots at -20°C, protected from light.[7] |

| Working Concentration | 5-10 µM | The optimal concentration should be determined experimentally for each cell type and experimental condition.[2] |

| Incubation Time | 10-30 minutes | Shorter incubation times are generally preferred for live-cell imaging to minimize internalization.[3][7] At 37°C, a 10-minute loading time is suggested.[7] |

| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C can accelerate dye loading but may also increase internalization.[7] |

| Wash Steps | 2-3 washes with imaging buffer | Thorough washing is crucial to remove unbound dye and reduce background fluorescence. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cultured neurons on coverslips or in imaging dishes

-

Imaging Buffer (e.g., Hank's Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF))

-

Micropipettes and sterile, light-blocking microcentrifuge tubes

Equipment

-

Fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~475 nm, emission ~620 nm)

-

High-speed camera for capturing rapid fluorescence changes

-

Temperature control system for the microscope stage (optional)

-

Perfusion system for drug application (optional)

Protocol for Staining Cultured Neurons

-

Preparation of this compound Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into small volumes in light-blocking microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed imaging buffer (e.g., HBSS) to a final working concentration of 5-10 µM.

-

Vortex the staining solution gently to ensure it is well-mixed.

-

-

Staining of Cultured Neurons:

-

Remove the culture medium from the neurons.

-

Gently wash the neurons once with pre-warmed imaging buffer.

-

Add the staining solution to the neurons, ensuring the cells are completely covered.

-

Incubate the neurons for 10-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

After incubation, carefully aspirate the staining solution.

-

Wash the neurons 2-3 times with pre-warmed imaging buffer to remove any unbound dye.

-

After the final wash, add fresh imaging buffer to the neurons for imaging.

-

-

Imaging:

-

Transfer the stained neurons to the fluorescence microscope.

-

Excite the dye at approximately 475 nm and collect the emission at around 617 nm. For ratiometric imaging, alternate excitation between ~440 nm and ~530 nm.

-

Acquire images at a high frame rate to capture rapid changes in membrane potential.

-

Minimize light exposure to reduce phototoxicity and photobleaching.[3][8]

-

Diagrams

Caption: Experimental workflow for this compound staining of cultured neurons.

Caption: Mechanism of action of this compound as a voltage-sensitive dye.

Important Considerations

-

Phototoxicity and Photobleaching: this compound can be phototoxic and is susceptible to photobleaching, especially with prolonged or intense light exposure.[3][8][9] It is crucial to use the lowest possible excitation light intensity and exposure times that still provide an adequate signal-to-noise ratio.

-

Dye Internalization: this compound is known to be rapidly internalized by cells, which can lead to an increase in background fluorescence and make it less suitable for long-term experiments.[2][3] For longer-term imaging, other dyes like Di-8-ANEPPS, which is better retained in the plasma membrane, may be more appropriate.[3][10]

-

Cell Health: The health of the cultured neurons can significantly impact staining efficiency and experimental results. Ensure that the cells are healthy and not overly dense before starting the staining procedure.

-

Controls: It is important to include appropriate controls in your experiments. This includes imaging unstained cells to assess autofluorescence and treating stained cells with agents that are known to depolarize (e.g., high potassium) or hyperpolarize the membrane to validate the dye's response.

-

Data Analysis: For ratiometric imaging, the ratio of fluorescence intensities at two different excitation or emission wavelengths is calculated. This ratio is then correlated with changes in membrane potential. This method helps to correct for variations in dye concentration, cell thickness, and illumination intensity.[1]

References

- 1. Neuro | Explore Advanced Solutions — Potentiometric Probes [potentiometricprobes.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Plasma Membrane Potential of Candida albicans Measured by this compound Fluorescence Depends on Growth Phase and Regulatory Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. Item - this compound and RH795 showed bleaching over time. - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

Application Notes and Protocols for Di-4-ANEPPS in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the voltage-sensitive dye Di-4-ANEPPS for live-cell imaging of membrane potential dynamics. This document includes detailed protocols for dye preparation and cell loading, recommended imaging parameters, and a summary of reported concentrations for various cell types.

This compound is a fast-responding potentiometric probe that exhibits a change in its fluorescence spectrum in response to variations in the electrical potential across the cell membrane. This property makes it a valuable tool for studying dynamic cellular processes such as action potentials in neurons and cardiomyocytes, as well as for high-throughput drug screening assays involving ion channel modulation.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific imaging setup. Below is a summary of concentrations and conditions reported in the literature.

| Parameter | Recommended Value/Range | Notes |

| Starting Working Concentration | 5 - 10 µM | A good starting point for optimization.[1] |

| Working Concentration Range | 2 µM - 0.2 mM | The exact concentration should be determined experimentally. |

| Stock Solution Concentration | 1 mg/mL to 10 mM | Can be prepared in DMSO, DMF, or ethanol.[2][3][4] |

| Incubation Time | 10 - 20 minutes | Longer incubation may lead to increased internalization.[3] |

| Incubation Temperature | 4 - 20°C | Lower temperatures can help reduce dye internalization.[3] |

Table 1: General Recommendations for this compound Usage

| Cell Type | Working Concentration | Incubation Time | Key Findings |

| Neurons | 0.05 mM, 0.1 mM, 0.2 mM | 60 - 180 minutes | Higher concentrations led to faster and brighter staining.[4] |

| Rabbit Isolated Heart | 2 µM | 20 minutes (perfusion) | Allowed for stable recordings for 1-2 hours.[5][6] |

| Guinea Pig Cardiomyocytes | 30 µM, 60 µM | 10 minutes | Staining did not alter action potential shape, but illumination caused photodynamic damage.[7] |

| Human iPSC-derived Cardiomyocytes | Not specified | Not specified | Enabled quantitative assessment of electrophysiology and drug effects.[8][9] |

Table 2: Examples of this compound Concentrations Used in Specific Applications

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized solid in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol.[2][3] A concentration of 1 to 10 mM is generally recommended. For example, to make a 2 mM stock solution from 5 mg of this compound (MW: ~481 g/mol ), dissolve it in approximately 5.2 mL of solvent.

-

Storage: Store the stock solution at 4°C, protected from light.[2] For long-term storage, aliquoting and storing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Staining of Live Cells with this compound

-

Prepare Working Solution: Dilute the this compound stock solution in a suitable physiological buffer or cell culture medium to the desired final working concentration. A starting concentration of 5-10 µM is recommended.[1] For some applications, especially with tissues, higher concentrations (e.g., 10-50 µM) may be necessary.[3]

-

Cell Loading:

-

For adherent cells, remove the culture medium and replace it with the this compound working solution.

-

For suspension cells, gently pellet the cells and resuspend them in the working solution.

-

-

Incubation: Incubate the cells for 10-20 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light.[3] Lower incubation temperatures (4-20°C) can be used to reduce dye internalization.[3]

-

Washing: After incubation, wash the cells two to three times with fresh, dye-free medium or buffer to remove any unbound dye.[3]

-

Imaging: The cells are now ready for imaging. Proceed with image acquisition promptly, as this compound can be rapidly internalized by cells, making it best suited for short-term experiments.[1][2][10]

Diagrams

Caption: Experimental workflow for live-cell imaging with this compound.

Caption: Mechanism of this compound voltage sensing at the cell membrane.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. biotium.com [biotium.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]

- 5. This compound Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Use of Ratiometric Fluorescence Measurements of the Voltage Sensitive Dye this compound to Examine Action Potential Characteristics and Drug Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - UK [thermofisher.com]

Application Notes: Ratiometric Imaging of Membrane Potential with Di-4-ANEPPS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Di-4-ANEPPS (Aminonaphthylethenylpyridinium) is a fast-response, voltage-sensitive fluorescent dye widely used for measuring changes in plasma membrane potential.[1] This lipophilic dye inserts into the outer leaflet of the cell membrane and exhibits a voltage-dependent shift in its excitation and emission spectra, a phenomenon known as electrochromism.[2][3] Upon membrane depolarization, the excitation spectrum of this compound shifts to shorter wavelengths (a blue shift).[3][4] This spectral shift allows for ratiometric imaging, a powerful technique that minimizes artifacts from motion, dye concentration variations, and illumination fluctuations, making it ideal for studying dynamic processes in excitable cells like neurons and cardiomyocytes.[5][6]

Ratiometric measurements provide a more robust and quantitative assessment of membrane potential changes compared to single-wavelength intensity measurements.[5] This makes this compound a valuable tool in drug discovery and safety pharmacology, particularly for screening compounds that modulate ion channel activity and assessing potential cardiotoxicity.[7][8][9]

Principle of Ratiometric Imaging with this compound:

The core principle of ratiometric imaging with this compound lies in its spectral response to changes in the electric field across the membrane.

-

Depolarization: Causes a blue shift in the excitation and emission spectra.[10]

-

Hyperpolarization: Causes a red shift in the excitation and emission spectra.[11]

This shift allows for two primary ratiometric approaches:

-

Dual-Excitation Ratiometry: The sample is excited at two different wavelengths, typically one on either side of the excitation spectrum's isosbestic point (the wavelength where fluorescence intensity does not change with voltage). The ratio of the fluorescence emission collected at a single wavelength band is then calculated. For this compound, depolarization leads to an increase in fluorescence when excited at shorter wavelengths (e.g., ~440 nm) and a decrease when excited at longer wavelengths (e.g., ~530 nm).[11]

-

Dual-Emission Ratiometry: The sample is excited at a single wavelength, and the fluorescence emission is collected at two different wavelength bands. The ratio of these two emission intensities is then calculated. For instance, with excitation around 470-490 nm, emission can be collected at shorter (~510-560 nm) and longer (~590-650 nm) wavelengths.[7][10] The ratio of the short-wavelength to long-wavelength fluorescence provides a measure of the membrane potential.[7]

The ratiometric approach significantly improves the signal-to-noise ratio and provides a more reliable measure of action potential characteristics.[5]

Quantitative Data Summary

The spectral properties of this compound are highly dependent on the environment.[3] The following tables summarize key quantitative data for this compound in cellular and model membranes.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Condition | Reference |

| Excitation Maximum | ~475 | Bound to neuronal membranes | [11] |

| Emission Maximum | ~617 | Bound to neuronal membranes | [11] |

| Excitation Maximum | 493 | In methanol | [1] |

| Emission Maximum | 708 | In methanol | [1] |

| Excitation Maximum | 465 | In model phospholipid membranes | [3] |

| Emission Maximum | 635 | In model phospholipid membranes | [3] |

Table 2: Ratiometric Imaging Parameters

| Ratiometry Type | Excitation Wavelength(s) (nm) | Emission Wavelength(s) (nm) | Application Example | Reference |

| Dual-Excitation | ~440 and ~530 | Single band (e.g., 575-620) | Cardiac action potentials | [5][11] |

| Dual-Emission | 470 ± 10 | 510-560 and 590-650 | hiPSC-Cardiomyocytes | [7] |

| Dual-Emission | 488 | 540 ± 6 and >610 | Intact rabbit hearts | [11] |

Table 3: Performance Characteristics

| Parameter | Value | Notes | Reference |

| Fluorescence Change | ~10% per 100 mV | Varies depending on the system. | [11] |

| Response Time | Millisecond range | Sufficient for detecting action potentials. | [1][11] |

| Typical Working Concentration | 5-10 µM | Should be optimized for each cell type. | [1] |

Experimental Protocols